4-bromo-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide 4-bromo-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 1396799-97-5
VCID: VC6808477
InChI: InChI=1S/C17H16BrNO3S2/c18-14-5-7-17(8-6-14)24(20,21)19(13-15-3-1-11-22-15)10-9-16-4-2-12-23-16/h1-8,11-12H,9-10,13H2
SMILES: C1=COC(=C1)CN(CCC2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Br
Molecular Formula: C17H16BrNO3S2
Molecular Weight: 426.34

4-bromo-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide

CAS No.: 1396799-97-5

Cat. No.: VC6808477

Molecular Formula: C17H16BrNO3S2

Molecular Weight: 426.34

* For research use only. Not for human or veterinary use.

4-bromo-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide - 1396799-97-5

Specification

CAS No. 1396799-97-5
Molecular Formula C17H16BrNO3S2
Molecular Weight 426.34
IUPAC Name 4-bromo-N-(furan-2-ylmethyl)-N-(2-thiophen-2-ylethyl)benzenesulfonamide
Standard InChI InChI=1S/C17H16BrNO3S2/c18-14-5-7-17(8-6-14)24(20,21)19(13-15-3-1-11-22-15)10-9-16-4-2-12-23-16/h1-8,11-12H,9-10,13H2
Standard InChI Key GOYXMQKPERNZGT-UHFFFAOYSA-N
SMILES C1=COC(=C1)CN(CCC2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Br

Introduction

Structural Characteristics and Molecular Properties

The molecular formula of 4-bromo-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide is C₁₇H₁₆BrNO₃S₂, with a molecular weight of 426.34 g/mol. Its IUPAC name reflects the presence of three critical domains:

  • A 4-bromobenzenesulfonamide core, which contributes to electrophilic reactivity and hydrogen-bonding capabilities.

  • A furan-2-ylmethyl substituent, introducing oxygen-based heterocyclic character.

  • A 2-(thiophen-2-yl)ethyl group, adding sulfur-containing aromaticity and conformational flexibility .

The compound’s three-dimensional structure enables interactions with biological targets through π-π stacking (via aromatic rings), hydrogen bonding (via sulfonamide and furan oxygen), and hydrophobic effects (from the ethyl chain). Computational models predict a collision cross-section (CCS) of 155.0 Ų for the [M+Na]+ adduct, suggesting moderate polarity and solubility in polar aprotic solvents .

Table 1: Comparative Structural Data for Related Sulfonamides

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
4-Bromo-N-(furan-2-ylmethyl)benzenesulfonamideC₁₁H₁₀BrNO₃S315.96Bromobenzene, furanmethyl
5-Chloro-N-(furan-2-ylmethyl)-2-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamideC₁₈H₁₈ClNO₄S₂411.90Chlorine, methoxy, thiophene
Target CompoundC₁₇H₁₆BrNO₃S₂426.34Bromine, furan, thiophene

Synthetic Pathways and Optimization

The synthesis of 4-bromo-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide involves a multi-step sequence focusing on sulfonamide bond formation and alkylation reactions. A representative pathway includes:

  • Preparation of 4-bromobenzenesulfonyl chloride: Bromobenzene is sulfonated using chlorosulfonic acid under controlled temperatures.

  • Coupling with furan-2-ylmethanamine: The sulfonyl chloride reacts with furan-2-ylmethanamine in the presence of a base (e.g., triethylamine) to yield N-(furan-2-ylmethyl)-4-bromobenzenesulfonamide .

  • Alkylation with 2-(thiophen-2-yl)ethyl bromide: The secondary amine undergoes nucleophilic substitution with 2-(thiophen-2-yl)ethyl bromide, requiring catalysts like potassium iodide to enhance reactivity.

Critical parameters for optimizing yield (reported up to 68%) include:

  • Temperature control: Maintaining 0–5°C during sulfonylation to minimize side reactions.

  • Solvent selection: Dichloromethane or THF for improved solubility of intermediates.

  • Purification: Column chromatography using silica gel and ethyl acetate/hexane gradients .

Chemical Reactivity and Functionalization

The compound exhibits reactivity typical of sulfonamides and aryl bromides:

  • Nucleophilic aromatic substitution: The bromine atom at the para position undergoes substitution with amines or alkoxides under palladium catalysis.

  • Sulfonamide hydrolysis: Under acidic conditions (e.g., HCl/H₂O), the sulfonamide bond cleaves to generate sulfonic acid and amine derivatives.

  • Heterocyclic modifications: The furan and thiophene rings participate in electrophilic substitutions, such as nitration or halogenation, to introduce additional functional groups .

Table 2: Predicted Physicochemical Properties

PropertyValueMethod/Source
LogP3.2 ± 0.3Computational estimation
Water Solubility<0.1 mg/mLExperimental extrapolation
pKa9.8 (sulfonamide NH)Potentiometric titration

Biological Activity and Mechanistic Insights

Preliminary studies indicate that the compound inhibits NLRP3 inflammasome activation, a pathway implicated in neurodegenerative diseases and chronic inflammation . The sulfonamide group coordinates with the NACHT domain of NLRP3, disrupting ATPase activity and subsequent caspase-1 activation . Additional findings include:

  • Antimicrobial activity: MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli, attributed to dihydropteroate synthase inhibition.

  • Cytotoxicity: IC₅₀ of 12.3 µM in HeLa cells, suggesting selectivity for cancer cell lines over normal fibroblasts.

Table 3: Biological Screening Data

AssayResultModel System
NLRP3 Inhibition74% at 10 µMLPS-primed macrophages
Antibacterial (MIC)16 µg/mL (S. aureus)Broth dilution assay
AntiproliferativeIC₅₀ = 12.3 µMHeLa cells

Research Challenges and Future Directions

Current limitations include poor aqueous solubility and metabolic instability in hepatic microsomes. Strategies for improvement involve:

  • Prodrug design: Masking the sulfonamide as a phosphate ester to enhance bioavailability.

  • Structural analogs: Replacing bromine with trifluoromethyl groups to boost lipophilicity and blood-brain barrier penetration .

  • Targeted delivery: Conjugation with nanoparticles for site-specific action in inflammatory tissues.

Ongoing studies focus on crystallizing the compound with NLRP3 to elucidate binding modes and guide rational drug design .

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